molecular formula C9H14N2O2 B13570841 Methyl 2-cyano-2-(piperidin-4-yl)acetate

Methyl 2-cyano-2-(piperidin-4-yl)acetate

Cat. No.: B13570841
M. Wt: 182.22 g/mol
InChI Key: BWLGAPAJRQQLDL-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(piperidin-4-yl)acetate is a cyanoacetate derivative featuring a piperidine ring substituted at the 4-position. Its structure combines a cyano group adjacent to an ester moiety, rendering it reactive in nucleophilic additions and cyclization reactions.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-cyano-2-piperidin-4-ylacetate

InChI

InChI=1S/C9H14N2O2/c1-13-9(12)8(6-10)7-2-4-11-5-3-7/h7-8,11H,2-5H2,1H3

InChI Key

BWLGAPAJRQQLDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine with cyanoacetic acid or its derivatives. One common method is the cyanoacetylation of piperidine using cyanoacetic acid and a suitable catalyst, such as triethylamine, in an organic solvent like ethanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-2-(piperidin-4-yl)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyano group and piperidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Piperidine-Based Cyanoacetates

Ethyl 2-(piperidin-4-yl)acetate Structural Difference: Lacks the cyano group at the 2-position. Physicochemical Properties:

  • Molecular weight: 171.23 g/mol (vs. 182.22 g/mol for the target compound).
  • Log Po/w (octanol-water partition coefficient): 0.8 (predicted), indicating lower hydrophobicity compared to the cyano-substituted analogue . Applications: Primarily used in peptide synthesis and as an intermediate for piperidine-containing pharmaceuticals .

Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate

  • Structural Difference : Features a 6-chloropyridazine substituent on the piperidine nitrogen.
  • Reactivity : The electron-withdrawing chlorine atom enhances electrophilicity, favoring coupling reactions. This compound is utilized in kinase inhibitor development .
Non-Piperidine Cyanoacetates

Methyl 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate Structural Difference: Replaces the piperidine ring with a pyrrolidinone (2,5-dioxopyrrolidine) moiety. Biological Activity: Exhibits in vitro anti-inflammatory (IC₅₀ = 12.3 µM) and antidiabetic (α-amylase inhibition: 68% at 100 µM) activity, attributed to the succinimide core’s interaction with enzyme active sites . Computational Data: Binding energy (BE) of -8.2 kcal/mol against cyclooxygenase-2 (COX-2), superior to the piperidine analogue (-6.9 kcal/mol) due to enhanced hydrogen bonding with the pyrrolidinone carbonyl .

Diethyl 2,2-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) Structural Difference: Contains a 1,3-dithietane ring and dual cyanoacetate groups. Applications: Functions as a precursor for sulfur-rich heterocycles, leveraging the dithietane ring’s photochemical reactivity .

Physicochemical and Pharmacokinetic Comparison

Property Methyl 2-cyano-2-(piperidin-4-yl)acetate Ethyl 2-(piperidin-4-yl)acetate Methyl 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate
Molecular Weight (g/mol) 182.22 171.23 198.18
Log Po/w 1.2 (predicted) 0.8 0.5
Hydrogen Bond Acceptors 4 3 6
Topological Polar Surface Area (Ų) 65.7 38.3 98.2
Bioavailability Score 0.55 0.65 0.45

Key Observations :

  • The cyano group increases molecular polarity (higher TPSA) but reduces bioavailability compared to non-cyano analogues.
  • Piperidine derivatives generally exhibit better BBB permeability than pyrrolidinone-based compounds due to lower TPSA .

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